5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

Description

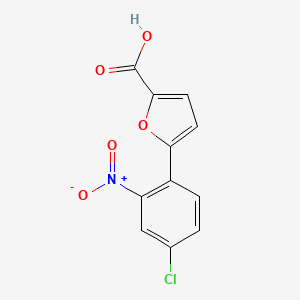

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H6ClNO5 It is a derivative of furan, a heterocyclic aromatic compound, and contains both chloro and nitro substituents on the phenyl ring

Properties

IUPAC Name |

5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO5/c12-6-1-2-7(8(5-6)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKWMKZOQGSSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350857 | |

| Record name | 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95611-88-4 | |

| Record name | 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chloro-2-nitrophenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis via Aromatic Substitution on 2-Furoic Acid Derivatives

One of the classical preparation methods involves the reaction of 2-furoic acid derivatives with substituted nitroanilines under controlled conditions.

- Starting Materials: 2-Furoic acid and 4-chloro-2-nitroaniline.

- Reaction Conditions: The reaction typically employs acidic conditions with reagents such as hydrogen chloride, copper dichloride, and sodium nitrite.

- Procedure: The process involves diazotization of the aromatic amine (4-chloro-2-nitroaniline) followed by coupling with 2-furoic acid under cold aqueous conditions (around -5 °C) and subsequent warming to 50-55 °C to complete the reaction.

- Yield: The reaction is multistep and yields vary depending on precise conditions but are generally moderate.

- Reference: Nakashima et al. (1984) reported this method in Chemical and Pharmaceutical Bulletin with detailed experimental conditions.

Synthesis via Thiosemicarbazone Intermediates and Cyclization (Indirect Route)

A more complex synthetic route involves the formation of thiosemicarbazone intermediates derived from 5-arylfurfural derivatives, followed by cyclization to yield substituted furan derivatives, including nitro-substituted analogues.

- Step 1: Condensation of 5-(4-chloro-2-nitrophenyl)furfural with thiosemicarbazide in ethanol under reflux for approximately 12 hours produces the corresponding thiosemicarbazone.

- Step 2: Cyclization with 2-bromoacetophenone derivatives under reflux in ethanol for 8 hours yields hydrazone derivatives, which can be further transformed into the target compound.

- Characterization: The products are characterized by IR, ^1H-NMR, mass spectrometry, and elemental analysis confirming the structure.

- Reference: This method was described in a study synthesizing nitro-substituted thiazolyl hydrazone derivatives, including 5-(4-chloro-2-nitrophenyl)furan derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

-

Carboxylic acid (−COOH) at position 2 of the furan ring.

-

Nitro group (−NO₂) and chlorine (−Cl) on the phenyl ring.

Carboxylic Acid Derivatives

The −COOH group can undergo esterification or amide formation :

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic or basic conditions to form methyl esters .

-

Amidation : Forms conjugates with amines, useful in drug design for enhancing bioavailability .

Nitro Group Reduction

While not directly reported for this compound, analogous nitro-containing furans (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) undergo nitro-to-amine reduction using hydrogenation catalysts (e.g., Pd/C) . This suggests potential for synthesizing 5-(4-amino-2-chlorophenyl)furan-2-carboxylic acid , a precursor for further functionalization.

Chlorine Substitution

The −Cl group at position 4 of the phenyl ring is meta to the nitro group, making it susceptible to nucleophilic aromatic substitution under harsh conditions (e.g., with NaOH at high temperatures) .

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of furan-based compounds, including 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Furan derivatives have been investigated for their anticancer properties. The presence of the nitrophenyl group is believed to enhance the cytotoxic activity against cancer cells. For instance, a series of furan-based compounds were tested for their ability to inhibit tumor growth in vitro, showing promising results that warrant further exploration in vivo .

Materials Science

Polymer Chemistry

this compound can serve as a monomer in the synthesis of high-performance polymers. Its unique structure allows for the incorporation into polymer backbones, potentially enhancing thermal stability and mechanical properties. Research has focused on the polymerization of this compound with other monomers to create materials with tailored properties for specific applications such as coatings and adhesives .

Nanocomposite Development

The compound has also been explored in the development of nanocomposites, where it acts as a reinforcing agent. Studies have shown that incorporating this furan derivative into polymer matrices can significantly improve mechanical strength and thermal resistance, making it suitable for applications in aerospace and automotive industries .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain enzymes involved in metabolic pathways related to cancer and inflammation. Case studies have documented its effects on enzyme kinetics, providing insights into its potential therapeutic roles .

Drug Delivery Systems

The compound's solubility characteristics make it an attractive candidate for drug delivery systems. Research has focused on formulating nanoparticles using this compound to enhance the bioavailability of poorly soluble drugs. Preliminary studies indicate that such formulations can improve therapeutic outcomes in targeted drug delivery applications.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial Activity | Against Staphylococcus aureus | Significant inhibition observed (MIC = 12.5 μg/mL) |

| Anticancer Potential | Cytotoxicity studies on cancer cell lines | Promising results; further in vivo studies needed |

| Polymer Chemistry | Monomer for high-performance polymers | Enhanced thermal stability and mechanical properties |

| Nanocomposite Development | Reinforcing agent in polymer matrices | Improved mechanical strength and thermal resistance |

| Enzyme Inhibition | Inhibition of metabolic enzymes | Notable effects on enzyme kinetics reported |

| Drug Delivery Systems | Formulation of nanoparticles | Increased bioavailability of poorly soluble drugs |

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity of several furan derivatives, including this compound, against clinical isolates of bacteria. The results highlighted its effectiveness at low concentrations, suggesting potential for development into a new class of antibiotics.

- Polymer Synthesis Research : Researchers synthesized a series of copolymers incorporating this compound and assessed their physical properties. The findings indicated that these copolymers exhibited superior thermal stability compared to traditional polymers, making them suitable candidates for high-temperature applications.

- Enzyme Inhibition Analysis : A study focused on the inhibition of specific enzymes related to cancer metabolism by this compound. The results demonstrated significant inhibition rates, leading to discussions about its potential role as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interfering with cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the chloro substituent.

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid: Similar structure with different positions of the chloro and nitro groups.

Uniqueness

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Biological Activity

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a furan ring substituted with both a chloro and a nitro group on the phenyl ring, which can significantly influence its reactivity and biological properties. The unique substitution pattern may enhance its interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is thought to arise from several mechanisms:

- Electrophilic Substitution : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in critical biochemical pathways, including those related to antimicrobial and anticancer activities .

- Cell Signaling Interference : The presence of both chloro and nitro groups may affect cell signaling pathways, potentially altering cellular responses to various stimuli.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit various bacterial species, including Staphylococcus aureus and Escherichia coli. Its structural similarities with known antimicrobial agents suggest it may function effectively against these pathogens .

- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of furan have shown promising results against human cancer cell lines such as HCT116 and A549 .

- Mechanistic Insights : A study on related furan derivatives revealed their ability to inhibit mycobacterial enzymes, indicating potential applications in treating tuberculosis . This suggests that this compound might also possess similar antitubercular properties.

Research Findings and Case Studies

Several studies have investigated the biological activity of furan derivatives, including this compound:

- Case Study 1 : A study focusing on the structural optimization of furan-based compounds identified several derivatives that exhibited significant inhibitory effects on mycobacterial enzymes. This highlights the potential for developing new antitubercular agents based on the furan scaffold .

- Case Study 2 : Another investigation into the cytotoxic effects of furan derivatives against cancer cell lines demonstrated that modifications in substitution patterns could enhance anticancer activity. Specifically, compounds were tested against HCT116 cells with varying IC50 values indicating their effectiveness .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Nitro group only | Antimicrobial, anticancer |

| 5-(Chlorophenyl)furan-2-carboxylic acid | Chlorine substituent only | Limited bioactivity |

| 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid | Chloro and nitro substitutions | Antimicrobial, anticancer |

The unique combination of chloro and nitro groups in this compound may enhance its reactivity compared to structurally similar compounds, suggesting a broader spectrum of biological activities.

Q & A

Basic: What are the common synthetic strategies for preparing 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves palladium-catalyzed cross-coupling or acid-mediated coupling reactions. For example, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (a structural analog) is synthesized using Pd(OAc)₂, KOAc, and DMAc at 130°C, followed by hydrolysis to yield the carboxylic acid derivative . Alternatively, coupling nitrofuran carboxylic acids with aryl halides in DMF under anhydrous conditions is reported for similar compounds . Yield optimization depends on catalyst loading (e.g., 5–10 mol% Pd), solvent polarity (DMAc enhances reactivity), and purification methods like recrystallization (mp 255–257°C for related nitrophenyl furans ). Contaminants such as unreacted starting materials or regioisomers can reduce purity; column chromatography or HPLC is recommended for isolation .

Basic: How is the purity and structural integrity of this compound typically verified in research settings?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro and chloro groups on the phenyl ring) and furan-carboxylic acid backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₇ClN₂O₅) .

- X-ray Crystallography : Resolves stereochemical ambiguities; SC-XRD confirmed the planar structure of a fluorinated analog .

- Melting Point Analysis : Sharp mp ranges (e.g., 255–257°C with decomposition) indicate purity .

- HPLC : Quantifies impurities using C18 columns and UV detection (λ = 254 nm for nitro groups) .

Advanced: In studies reporting conflicting biological activities for this compound, how can researchers identify the source of discrepancies?

Answer:

Discrepancies often arise from:

- Synthesis Variability : Differences in catalyst systems (e.g., Pd vs. Cu catalysts) may introduce regioisomers .

- Purity Thresholds : Impurities ≤95% (by HPLC) can skew bioassay results; replicate syntheses with strict QC are advised .

- Bioassay Conditions : Iron availability in microbial models (e.g., M. tuberculosis) modulates activity for iron-targeting compounds . Validate assays using iron-depleted media and include positive controls (e.g., known MbtI inhibitors).

Advanced: What strategies are recommended for optimizing the reaction yield of this compound when scaling up synthesis?

Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃) to enhance coupling efficiency .

- Solvent Selection : DMAc or DMF improves solubility of nitroaryl intermediates compared to THF .

- Temperature Control : Maintain 130°C for cross-coupling to avoid side reactions (e.g., decarboxylation) .

- Workup Procedures : Acidify post-hydrolysis reactions (pH 2–3) to precipitate the carboxylic acid, followed by recrystallization from ethanol/water .

Basic: What are the documented solubility characteristics of this compound, and how do they impact experimental design?

Answer:

While direct data is limited, structural analogs (e.g., 5-nitrofuran-2-carboxylic acid) show:

- High Polarity : Soluble in DMSO, DMF, and aqueous bases (e.g., 0.1M NaOH) but insoluble in nonpolar solvents .

- Bioassay Considerations : Pre-dissolve in DMSO (≤1% v/v) for in vitro studies to avoid solvent toxicity .

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) for analytical separation .

Advanced: How can researchers elucidate the mechanism of action of this compound in antimicrobial assays?

Answer:

- Target Validation : Perform enzyme inhibition assays (e.g., MbtI salicylate synthase in M. tuberculosis) to assess iron acquisition disruption .

- Gene Knockout Models : Compare activity against wild-type vs. mbtI-deficient strains to confirm target specificity.

- Metabolomic Profiling : Track intracellular iron levels via ICP-MS or fluorescent probes (e.g., calcein-AM) .

- Structural Analog Testing : Replace the nitro group with electron-withdrawing substituents (e.g., CF₃) to study SAR .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (analogous to nitrophenyl compounds) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro group-derived vapors .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated halogenated waste containers .

Advanced: How can computational methods aid in the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Model interactions with target proteins (e.g., MbtI active site) using software like AutoDock Vina .

- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, NO₂) with antimicrobial IC₅₀ values to guide derivatization .

- DFT Calculations : Predict stability of nitro group reduction intermediates, which may influence prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.